molecular formula C12H11F3N6O2 B2852213 2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903310-52-0

2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2852213
CAS No.: 1903310-52-0
M. Wt: 328.255
InChI Key: CJUZCYGMGRCMGB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride, and palladium/carbon . The reaction is performed under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds are known to form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects . They have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using ultraperformance liquid chromatography with triple quadrupole mass spectrometry . This method is useful for the detection of impurities at the lowest limit of detection (LOD), which was 0.002 ppm, and the lowest limit of quantification (LOQ), which was 0.005 ppm .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of new heterocyclic systems. For example, the interaction of 2-acylamino-3,3-dichloro-acrylonitriles with ethylenediamine forms 2-(Acylaminocyanomethylene)imidazolidines, which can be converted into new derivatives of oxazolo-[4,5-e]pyrimidine upon treatment with trifluoroacetic acid and triethyl orthoformate (Kozachenko, A., Shablykin, O., Chernega, A. N., & Brovarets, V., 2010). This highlights the compound's role in expanding the repertoire of heterocyclic compounds, which are crucial in various fields of chemical research, including pharmaceuticals and materials science.

Bioactive Compound Development

Research into bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, incorporates similar heterocyclic frameworks. These studies involve the synthesis of biologically active heterocyclic compounds like pyrazole, thiazole, and triazolo[4,3-a]pyrimidine derivatives, which show potent toxic effects and could be used as insecticidal agents (Soliman, N. N., Abd El Salam, M., Fadda, A., & Abdelmotaal, M., 2020). This indicates the compound's utility in developing new bioactive molecules with potential applications in agriculture and pest control.

Mechanism of Action

The mechanism of action of similar compounds is through their ability to inhibit DPP-IV . They are potent, orally active DPP-IV inhibitors with excellent selectivity over other proline-selective peptidases .

Future Directions

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They show promise in the development of novel medicines, particularly in the treatment of infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N6O2/c13-12(14,15)7-1-3-20-8(5-7)18-19-9(20)6-17-11(23)21-4-2-16-10(21)22/h1,3,5H,2,4,6H2,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUZCYGMGRCMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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